2-(Propan-2-yloxy)ethyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
2-(Propan-2-yloxy)ethyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines This compound is characterized by the presence of a fluorophenyl group, a propan-2-yloxy group, and a tetrahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yloxy)ethyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2-fluorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with urea or thiourea under acidic conditions to form the tetrahydropyrimidine ring. The final step involves the esterification of the carboxylate group with 2-(propan-2-yloxy)ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yloxy)ethyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives of the tetrahydropyrimidine ring.
Reduction: Reduced forms of the tetrahydropyrimidine ring.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
2-(Propan-2-yloxy)ethyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yloxy)ethyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The tetrahydropyrimidine ring can also interact with nucleic acids, affecting gene expression and protein synthesis. These interactions can result in various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(Propan-2-yloxy)ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 2-(Propan-2-yloxy)ethyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 2-(Propan-2-yloxy)ethyl 4-(2-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
The presence of the fluorophenyl group in 2-(Propan-2-yloxy)ethyl 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate imparts unique properties, such as increased lipophilicity and enhanced biological activity. The fluorine atom’s electronegativity can influence the compound’s reactivity and interaction with biological targets, making it distinct from its chlorinated, brominated, and iodinated analogs .
Properties
IUPAC Name |
2-propan-2-yloxyethyl 4-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O4/c1-10(2)23-8-9-24-16(21)14-11(3)19-17(22)20-15(14)12-6-4-5-7-13(12)18/h4-7,10,15H,8-9H2,1-3H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPOUHAJMAJHLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2F)C(=O)OCCOC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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